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Compound of Interest

Compound Name:
4-Chloro-2,3-dihydroxybenzoic

acid

CAS No.: 27864-01-3

Cat. No.: B2965640

Get Quote

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-
Chloro-2,3-dihydroxybenzoic acid. Designed for researchers, scientists, and professionals in

drug development, this document offers a comprehensive examination of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly

available experimental spectra for this specific molecule, this guide leverages predictive

methodologies and comparative analysis with structurally related compounds to present a

robust and scientifically grounded spectroscopic profile.

Introduction
4-Chloro-2,3-dihydroxybenzoic acid (C₇H₅ClO₄, Monoisotopic Mass: 187.98764 Da) is a

substituted aromatic carboxylic acid.[1] Its structure, featuring a chlorinated and dihydroxylated

benzene ring attached to a carboxyl group, suggests potential applications in medicinal

chemistry and materials science, where such substituted benzoic acids are common

pharmacophores and building blocks. A thorough understanding of its spectroscopic signature

is paramount for its unambiguous identification, purity assessment, and for elucidating its role

in various chemical and biological processes. This guide provides a detailed interpretation of its
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predicted spectroscopic data, grounded in the fundamental principles of each analytical

technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. For 4-Chloro-2,3-dihydroxybenzoic acid, both ¹H and ¹³C NMR are crucial for

confirming the substitution pattern on the aromatic ring.

Methodology for NMR Data Acquisition (General
Protocol)
A standardized protocol for acquiring NMR spectra for substituted benzoic acids is as follows:

Caption: General workflow for IR spectroscopy of solid samples.

Predicted IR Spectral Data and Interpretation
Table 3: Predicted IR Absorption Bands for 4-Chloro-2,3-dihydroxybenzoic acid
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Wavenumber
Range (cm⁻¹)

Vibrational Mode Functional Group
Intensity/Descriptio
n

3300 - 2500 O-H Stretch
Carboxylic Acid &

Phenolic -OH
Very Broad, Strong

3100 - 3000 C-H Stretch Aromatic Weak to Medium

1700 - 1670 C=O Stretch Carboxylic Acid Very Strong, Sharp

1600 - 1450 C=C Stretch Aromatic Ring
Medium, Multiple

Bands

1440 - 1395 O-H Bend
Carboxylic

Acid/Phenol
Medium

1320 - 1210 C-O Stretch
Carboxylic

Acid/Phenol
Strong

~1100 C-Cl Stretch Aryl Halide Medium to Strong

900 - 675
C-H Out-of-Plane

Bend
Aromatic Ring Medium to Strong

Justification of Predictions:

O-H Stretching: Due to extensive intermolecular hydrogen bonding of both the carboxylic

acid and phenolic hydroxyl groups, a very broad and intense absorption band is expected in

the 3300-2500 cm⁻¹ region. [2]* C=O Stretching: A strong, sharp absorption band

characteristic of the carbonyl group in a carboxylic acid is predicted to appear around 1700-

1670 cm⁻¹. Conjugation with the aromatic ring may slightly lower this frequency.

Aromatic C=C Stretching: Multiple bands of medium intensity are expected in the 1600-1450

cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the benzene

ring.

C-O Stretching: Strong bands corresponding to the C-O stretching of the carboxylic acid and

phenolic groups are expected between 1320 and 1210 cm⁻¹.
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C-Cl Stretching: The carbon-chlorine stretching vibration for an aryl chloride typically appears

in the region of 1100 cm⁻¹.

Aromatic C-H Bending: The out-of-plane C-H bending vibrations can provide information

about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a molecule, as well as structural details based on its fragmentation pattern.

Methodology for MS Data Acquisition (General Protocol)
Electrospray ionization (ESI) is a suitable technique for analyzing polar molecules like 4-
Chloro-2,3-dihydroxybenzoic acid, often coupled with a high-resolution mass analyzer such

as a Time-of-Flight (TOF) or Orbitrap.

Caption: General workflow for Mass Spectrometry analysis using ESI.

Predicted Mass Spectral Data and Interpretation
The predicted mass spectrum of 4-Chloro-2,3-dihydroxybenzoic acid will show a

characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and

³⁷Cl in an approximate 3:1 ratio).

Table 4: Predicted m/z Values for Major Ions of 4-Chloro-2,3-dihydroxybenzoic acid

Ion Predicted m/z (³⁵Cl) Predicted m/z (³⁷Cl) Mode

[M-H]⁻ 186.98036 188.97741 Negative ESI

[M+H]⁺ 188.99492 190.99197 Positive ESI

[M+Na]⁺ 210.97686 212.97391 Positive ESI

[M-H-CO₂]⁻ 142.98576 144.98281 Negative ESI

Justification of Predictions:
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Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be a

prominent ion. [1]In positive ion mode, the protonated molecule [M+H]⁺ and sodium adduct

[M+Na]⁺ are likely to be observed. The presence of the chlorine isotope pattern will be a key

identifier.

Fragmentation: A common fragmentation pathway for benzoic acids in negative ion ESI-MS

is the loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecular ion. [3]This

would result in a fragment ion at m/z 142.98576 for the ³⁵Cl isotopologue. In positive ion

mode, the loss of water (H₂O, 18 Da) from the protonated molecule is a possible

fragmentation pathway.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 4-
Chloro-2,3-dihydroxybenzoic acid. By integrating data from NMR, IR, and MS, a

comprehensive structural profile can be established. The predicted data, justified by

comparison with structurally similar compounds and fundamental spectroscopic principles,

serves as a valuable resource for the identification and characterization of this compound in

various research and development settings. Experimental verification of these predictions will

be a crucial next step in solidifying our understanding of this molecule's chemical properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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